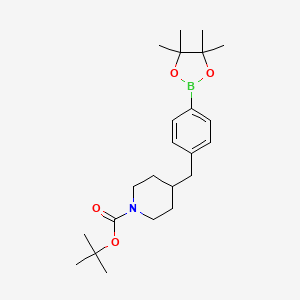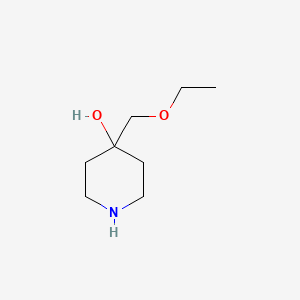![molecular formula C8H10ClNO2S B1404158 4,5,6,7-四氢噻吩并[3,2-c]吡啶-2-羧酸盐酸盐 CAS No. 116118-99-1](/img/structure/B1404158.png)
4,5,6,7-四氢噻吩并[3,2-c]吡啶-2-羧酸盐酸盐
描述
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride, also known as THP hydrochloride, is a chemical compound with the molecular formula C7H9NS·HCl and a molecular weight of 175.67 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of THP hydrochloride consists of a tetrahydrothieno pyridine ring, which is a seven-membered ring with one sulfur and one nitrogen atom .Physical and Chemical Properties Analysis
THP hydrochloride is a solid at 20 degrees Celsius . It has a melting point range of 226.0 to 230.0 degrees Celsius . It is soluble in water .科学研究应用
合成和化学应用
4,5,6,7-四氢噻吩并[3,2-c]吡啶-2-羧酸盐酸盐是合成多种生物活性化合物的一个关键中间体。它参与了抗血栓药物帕格雷尔的合成,通过烷基化、氧化和脱保护反应,展示了在药物化学中的多功能作用(潘显华,2011)。该化合物也是其他重要药物合成的基础,正如其在帕格雷尔的另一个关键中间体 2-氧代-5,6,7,7a-四氢噻吩并[3,2-c]吡啶的合成中所表明的那样(钟卫辉,2013)。
在药物开发中的作用
该化合物作为各种药物分子的开发中的一个关键核心结构。对取代的-4,5,6,7-四氢噻吩并吡啶的综述展示了它们在产生有效生物活性方面的潜力,将它们定位为未来药物开发的先导分子(J. Sangshetti 等人,2014)。对 4,5,6,7-四氢噻吩并吡啶类似物的不同衍生物的探索说明了该化合物在药物化学和药理学中的重要作用。
生物活性和药理研究
4,5,6,7-四氢噻吩并吡啶衍生物的多种生物活性,如抗菌、抗炎和抗癌特性,突出了其在药物研究中的重要性。Rao 等人。(2018) 的研究强调了该化合物的抗癌活性,反映了其在治疗应用中的潜力(N. Rao 等人,2018)。
先进的合成技术
该化合物参与了先进的合成技术,如改进的 Pictet-Spengler 反应,突出了其在有机合成和化学研究中的重要性。N-甲酰基-4,5,6,7-四氢噻吩并[3,2-c]吡啶的高效合成展示了该化合物在生成结构多样且功能丰富的分子方面的适应性和实用性(M. Kitabatake 等人,2010)。
作用机制
安全和危害
THP hydrochloride is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
生化分析
Biochemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antithrombotic agents. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The compound’s interaction with these enzymes leads to the formation of active metabolites that inhibit platelet aggregation, thereby preventing blood clots. Additionally, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride can bind to various receptors and proteins, influencing their activity and function .
Cellular Effects
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound affects the P2Y12 ADP receptor on platelets, leading to the inhibition of platelet aggregation. This action is crucial in preventing thrombotic events. Furthermore, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride can modulate the expression of genes involved in inflammatory responses and cellular metabolism, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to the P2Y12 ADP receptor on platelets, inhibiting their activation and aggregation. This binding prevents the conformational change required for platelet activation, thereby reducing the risk of clot formation. Additionally, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of active metabolites that further inhibit platelet function. These interactions highlight the compound’s role in modulating enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the compound maintains its activity for several hours in vitro, with gradual degradation observed over time. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety .
Metabolic Pathways
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that inhibit platelet function. The compound also interacts with various cofactors and enzymes involved in its metabolic activation. These interactions influence metabolic flux and the levels of metabolites, thereby impacting the compound’s overall activity and efficacy .
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, with a high affinity for platelet-rich tissues. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These modifications ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its efficacy and specificity .
属性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c10-8(11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDFPMMKQJYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738723 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116118-99-1 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)





![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)

